Justiciresinol
Overview
Description
Justiciresinol is a natural product belonging to the class of lignans, which are phenolic compounds found in plants. It is primarily isolated from species within the Justicia genus, such as Justicia glauca. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Mechanism of Action
Target of Action
Justiciresinol is a natural lignan compound isolated from the plant Justicia glauca Lignans like this compound are known for their antioxidant properties , suggesting that they may interact with biological targets involved in oxidative stress and inflammation.
Mode of Action
Lignans are known to exert their effects through various mechanisms, such as binding to receptors, inhibiting enzymes, or modulating signaling pathways They may interact with their targets, leading to changes at the molecular and cellular levels
Biochemical Pathways
They can scavenge free radicals and reduce oxidative stress, thereby modulating pathways related to inflammation and cell damage
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential . Future research should focus on investigating these properties for this compound to understand its potential as a therapeutic agent.
Result of Action
This compound, like other lignans, is known for its antioxidant activity . It can scavenge free radicals, reducing oxidative stress at the molecular and cellular levels . This action can potentially mitigate inflammation and cell damage, contributing to its therapeutic effects.
Action Environment
The action, efficacy, and stability of a compound like this compound can be influenced by various environmental factors . These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. Understanding these influences is crucial for optimizing the use of this compound and similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Justiciresinol can be synthesized through the extraction and purification from plant sources. The primary method involves the use of organic solvents such as ethanol and acetone to extract the compound from plant material. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:
- Harvesting plant material rich in this compound.
- Drying and grinding the plant material.
- Extracting the compound using organic solvents.
- Purifying the extract through chromatographic methods.
- Crystallizing the purified compound to obtain this compound in its solid form .
Chemical Reactions Analysis
Types of Reactions: Justiciresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Justiciresinol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of lignans and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of natural health products and supplements
Comparison with Similar Compounds
Justiciresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Lariciresinol: Another lignan with similar antioxidant properties.
Pinoresinol: Known for its anti-inflammatory and antimicrobial activities.
Secoisolariciresinol: Studied for its potential anticancer effects
Properties
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXVGSOOWBFAI-VFCRVFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159638 | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136051-41-7 | |
Record name | Justiciresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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